molecular formula C6H3F3IN B1344366 3-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-71-4

3-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1344366
CAS No.: 590371-71-4
M. Wt: 272.99 g/mol
InChI Key: AXIRKFLGSOEBGV-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an iodine atom at the third position and a trifluoromethyl group at the second position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the halogenation of 2-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific transformation but often involve the use of organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-(trifluoromethyl)pyridine is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRKFLGSOEBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649101
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-71-4
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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